molecular formula C12H24N2O2 B2419703 Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate CAS No. 1154870-91-3

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate

Cat. No.: B2419703
CAS No.: 1154870-91-3
M. Wt: 228.336
InChI Key: XRNMGCXGUDXCSG-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

IUPAC Name

tert-butyl N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNMGCXGUDXCSG-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate

Boc-Mediated Protection and Coupling Strategies

The Boc group is widely employed to protect amine functionalities during piperidine derivatization. A representative synthesis begins with (2R,6R)-6-methylpiperidin-2-ylmethanamine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding tert-butyl ((2R,6R)-6-methylpiperidin-2-yl)methylcarbamate with >90% conversion.

Critical parameters include:

  • Solvent selection : THF or dichloromethane (DCM) minimizes side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection.
  • Work-up : Aqueous extraction followed by silica gel chromatography isolates the Boc-protected intermediate in 85–92% yield.
Stereochemical Control

The (2R,6R) configuration is preserved via chiral starting materials or asymmetric synthesis. For example, (2R,6R)-6-methylpiperidin-2-ylmethanamine is synthesized through enzymatic resolution of racemic precursors or catalytic asymmetric hydrogenation of imine intermediates.

Reductive Amination Pathways

Reductive amination offers a scalable route to piperidine scaffolds. In one protocol, 6-methylpiperidin-2-one is reacted with methylamine in methanol under hydrogen (4–6 bar) using Raney nickel as a catalyst. The resulting (2R,6R)-6-methylpiperidin-2-ylmethanamine is isolated as a hydrochloride salt (78% yield) and subsequently Boc-protected.

Optimization Insights :

  • Catalyst loading : 10 wt% Raney nickel maximizes conversion.
  • Temperature : 50–60°C balances reaction rate and selectivity.
  • Post-reaction processing : Filtration and recrystallization from ethanol/water enhance purity.

Solid-Phase Synthesis and Parallel Approaches

Solid-supported synthesis enables rapid library generation. Wang resin-functionalized Fmoc-(2R,6R)-6-methylpiperidin-2-ylmethanamine is deprotected with piperidine, followed by Boc anhydride coupling. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 70–75% purity, necessitating HPLC purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Boc Protection 85–92 >98 High stereochemical fidelity Requires chiral starting materials
Reductive Amination 78 95 Scalability Catalyst recycling challenges
Solid-Phase Synthesis 70–75 85 Rapid parallel synthesis Low yield, extensive purification

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) elutes Boc-protected intermediates.
  • HPLC : C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers, achieving >99% ee.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.75–3.10 (m, 2H, piperidine-CH₂), 3.30–3.50 (m, 1H, N-CH).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₂₅N₂O₂: 241.1918; found: 241.1915.

Industrial-Scale Considerations

Cost Efficiency

Boc anhydride and Raney nickel contribute to 60–70% of raw material costs. Solvent recovery systems (e.g., thin-film evaporation) reduce THF and methanol consumption by 40%.

Environmental Impact

Waste streams containing nickel catalysts require treatment with chelating resins (e.g., Dowex M4195) to meet EPA discharge limits (<0.1 ppm Ni).

Applications in Drug Discovery

This compound serves as a key intermediate for:

  • NK1 receptor antagonists : The piperidine moiety modulates binding affinity (IC₅₀ = 12 nM).
  • Antiviral agents : Functionalization at the carbamate position enhances pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl (2R,6R)-2,6-dimethyl-4-methylenepiperidine-1-carboxylate
  • Rel-tert-butyl (2R,6R)-6-methylpiperidine-2-carboxylate

Uniqueness

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of the tert-butyl carbamate group and the (2R,6R)-6-methylpiperidine moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate, also known as GBR 12935, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its role as a selective inhibitor of monoamine transporters. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (2R,6R)-6-methylpiperidine derivatives. A common method utilizes (2R,6R)-6-methylpiperidine-2-carboxylic acid converted into its acid chloride via thionyl chloride, followed by reaction with tert-butyl carbamate in the presence of a base like triethylamine.

This compound primarily functions as an inhibitor of monoamine transporters (MATs), specifically showing selectivity for the dopamine transporter (DAT) over serotonin (SERT) and norepinephrine transporters (NET). This selectivity suggests its potential utility in treating conditions like depression and anxiety with potentially fewer side effects compared to non-selective inhibitors.

Inhibition Studies

Research indicates that GBR 12935 modulates dopamine signaling effectively. It has been used in studies to investigate dopamine's role in various physiological and pathological processes. For example, it has been shown to impact neuroinflammatory responses by acting on toll-like receptors (TLRs), which are critical in immune system regulation .

Comparative Analysis with Similar Compounds

The following table summarizes key differences and similarities between this compound and other related compounds:

Compound NameStructureUnique Features
Tert-butyl ((3R,6R)-rel-6-methylpiperidin-3-yl)carbamateC₁₁H₂₂N₂O₂Different piperidine position; potential distinct biological activity
Tert-butyl ((2S,6S)-morpholin-4-yl)carbamateC₁₁H₂₂N₂O₂Morpholine instead of piperidine; used in different therapeutic contexts
Tert-butyl ((3S,5S)-5-methylpyrrolidine-3-yl)carbamateC₁₁H₂₂N₂O₂Pyrrolidine structure; may exhibit different pharmacokinetics

The unique stereochemistry and functional groups of this compound confer distinct biological properties compared to other carbamates.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that GBR 12935 can protect astrocytes from damage induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures .
  • In Vivo Models : While GBR 12935 showed promise in vitro, its efficacy in vivo was less pronounced when compared to established treatments like galantamine. This discrepancy highlights the importance of bioavailability and pharmacokinetic profiles in therapeutic applications .

Q & A

Q. What comparative analyses exist between this compound and its structural analogs in terms of physicochemical properties?

  • Answer : Compare logP (lipophilicity), solubility, and melting points using analogs like tert-butyl (6-methylpyridin-2-yl)carbamate (). Computational tools (e.g., ChemAxon) predict properties, while experimental data from DSC (melting point) and shake-flask assays (solubility) validate trends. Structural variations (e.g., methyl vs. trifluoromethyl groups) impact bioavailability and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.